molecular formula C18H22N4O3 B2454549 N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 1259140-97-0

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B2454549
CAS No.: 1259140-97-0
M. Wt: 342.399
InChI Key: RHQGKWDEGOXAOB-UHFFFAOYSA-N
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Description

“N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” is a synthetic organic compound that features a complex structure with a cyanocycloheptyl group, a nitro-substituted indole moiety, and an acetamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” would likely involve multiple steps, including:

    Formation of the cyanocycloheptyl group: This could be achieved through the cyanation of a cycloheptane derivative.

    Synthesis of the nitro-substituted indole: This might involve nitration of an indole precursor.

    Coupling of the indole and cyanocycloheptyl groups: This step could involve a nucleophilic substitution or a similar reaction to link the two moieties.

    Formation of the acetamide linkage: This could be achieved through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group could be reduced to an amine under appropriate conditions.

    Reduction: The compound could undergo reduction reactions, particularly at the nitro group.

    Substitution: The indole moiety might participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Reduction of the nitro group: Formation of an amine derivative.

    Substitution on the indole ring: Various substituted indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development, particularly if it exhibits biological activity.

    Materials Science: As a building block for novel materials with unique properties.

    Biological Studies: To investigate its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group and indole moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.

    N-(1-cyanocycloheptyl)-2-(5-nitro-1H-indol-1-yl)acetamide: Similar structure but without the dihydro modification on the indole.

Uniqueness

The unique combination of the cyanocycloheptyl group and the nitro-substituted indole moiety in “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” might confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c19-13-18(8-3-1-2-4-9-18)20-17(23)12-21-10-7-14-11-15(22(24)25)5-6-16(14)21/h5-6,11H,1-4,7-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGKWDEGOXAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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